3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane (CAS: 1878532-81-0) is a bicyclic compound featuring a bicyclo[3.1.0]hexane scaffold substituted with chloromethyl and propenyl groups. Its molecular formula is C₁₀H₁₅Cl (MW: 170.68), and it is primarily used in synthetic chemistry as a versatile intermediate for accessing complex carbocyclic architectures . The bicyclo[3.1.0]hexane core imparts rigidity and stereochemical control, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
InChI Key |
SQNSTSMVDVHYJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CC2C1)CCl |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Reaction Conditions : Utilizes organic or iridium-based photoredox catalysts under blue LED irradiation.
- Reagents : Cyclopropenes and cyclopropylanilines, with difluorocyclopropenes providing high diastereoselectivity.
- Outcome : Produces bicyclo[3.1.0]hexanes with high stereocontrol, which serve as precursors for further functionalization.
Research Data:
- The reaction proceeds efficiently at ambient or slightly elevated temperatures, with yields often exceeding 70% (as reported in recent literature) and excellent diastereoselectivity, especially with fluorinated derivatives.
Formation of the Bicyclic Skeleton via Intramolecular Cyclization
Another approach involves intramolecular cyclization of suitably substituted precursors, such as epoxides or halogenated intermediates, under Lewis acid catalysis. This method is particularly useful for introducing halogen substituents like chloromethyl groups.
Typical Procedure:
- Starting from a precursor bearing an epoxide or halogenated side chain, treatment with Lewis acids such as Et3Al or Ti(OiPr)4 at low temperatures (around -50°C to -80°C) induces cyclization.
- The process often involves initial formation of a reactive intermediate, such as a carbocation or a cyclopropane ring, which then undergoes ring closure to form the bicyclic core.
Data:
| Reaction Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Lewis acid catalyst | Et3Al, Ti(OiPr)4 | 65–85% | |
| Temperature | -50°C to -80°C | — |
Introduction of Chloromethyl and Prop-2-en-1-yl Groups
Following core formation, functionalization involves selective substitution and addition reactions:
- Chloromethyl Group : Typically introduced via halogenation of a methyl precursor using chlorinating agents such as thionyl chloride or N-chlorosuccinimide under controlled conditions.
- Prop-2-en-1-yl (Allyl) Group : Introduced through allylation of the core structure, often via nucleophilic addition of allyl Grignard or allyl lithium reagents to electrophilic centers.
Specific Method:
- The chloromethylation can be achieved by treating the bicyclic intermediate with chlorinating agents in the presence of a base like pyridine.
- The allyl group is then installed via nucleophilic substitution or addition reactions, often under mild conditions to prevent ring opening or unwanted side reactions.
Photoredox Catalysis for Selective Functionalization
Recent advances employ photoredox catalysis to facilitate selective radical-mediated transformations, enabling high regio- and stereoselectivity in the functionalization of the bicyclic core.
Example:
- Using iridium or organic photoredox catalysts with blue LED light, cyclopropenes and amines can undergo (3 + 2) annulation to form the bicyclic framework efficiently, with subsequent functionalization steps leading to chloromethyl and allyl groups.
Summary of Preparation Pathway
| Step | Description | Reagents & Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Cyclopropene and aminocyclopropane (or analogous) (3 + 2) annulation | Photoredox catalyst, blue LED | >70%, high diastereoselectivity |
| 2 | Intramolecular cyclization to form bicyclic core | Lewis acids (Et3Al, Ti(OiPr)4), low temperature | 65–85% |
| 3 | Chloromethylation | SOCl2 or N-chlorosuccinimide | Moderate to high yield |
| 4 | Allylation (prop-2-en-1-yl) | Allyl Grignard or lithium reagents | High regioselectivity |
Research Outcomes and Data Tables
| Method | Catalyst/Reagent | Temperature | Yield | Notes |
|---|---|---|---|---|
| (3 + 2) Annulation | Organic/Iridium photoredox | Room temp | 70–85% | Broad substrate scope |
| Intramolecular cyclization | Et3Al, Ti(OiPr)4 | -50°C to -80°C | 65–85% | High stereocontrol |
| Chloromethylation | SOCl2 / NCS | RT to 0°C | 60–75% | Selective halogenation |
| Allylation | Allyl lithium/Grignard | -20°C to 0°C | 80–90% | Regioselective addition |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is a bicyclic organic compound featuring a cyclopropane ring fused to a cyclobutane ring. It has a molecular weight of 170.68 g/mol and the molecular formula C10H15Cl . The compound is characterized by a chloromethyl group and a prop-2-en-1-yl substituent, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Applications
- Organic Synthesis: this compound is used as a building block in synthesizing more complex molecules. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups. The prop-2-en-1-yl (allyl) group can participate in various addition reactions, such as epoxidation, dihydroxylation, or hydroboration, providing further opportunities for diversification.
- Medicinal Chemistry: This compound and its derivatives can be used in medicinal chemistry for creating new pharmaceuticals. The bicyclic structure provides a rigid framework that can be important for receptor binding. The combination of functional groups allows for modification to optimize activity and drug-like properties.
- Interaction Studies: Interaction studies are performed to understand the biological potential of the compound. Similar compounds have been evaluated to determine their affinities towards various receptors, suggesting that this compound may interact with similar biological targets. Research into its binding affinity and mechanism of action may provide insights into its therapeutic potential.
Table of Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-(Bicyclo[3.1.0]hexan-2-yl)propan-1-ol | Bicyclic Alcohol | Contains a hydroxyl group instead of a halogen |
| 3-(Bicyclo[3.1.0]hexan-2-YL)propanamide | Bicyclic Amine | Features an amide functional group |
| Bicyclo[3.1.0]hexane derivatives | General Derivatives | Varying functional groups affecting reactivity |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane would depend on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved would vary based on the specific reactions or processes being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Diversity : The target compound’s chloromethyl and propenyl groups contrast with bioactive derivatives bearing purine rings (), fluorinated benzimidazoles (), or difluorocarbenes (). These substitutions dictate applications ranging from receptor modulation to material science.
- Rigidity vs. Flexibility : The bicyclo[3.1.0]hexane core provides conformational restraint, enhancing binding affinity in receptor ligands (e.g., ) and stability in pseudosugars ().
Key Observations:
Physicochemical and Reactivity Profiles
Stability and Reactivity:
- Ring-Opening Tendencies: Under acidic conditions, bicyclo[3.1.0]hexanes with electron-withdrawing groups (e.g., ketones, esters) undergo methanolysis to yield cyclohexanes or cyclopentanones (). The target compound’s chloromethyl group may enhance electrophilicity, increasing susceptibility to nucleophilic attack.
Biological Activity
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is a bicyclic organic compound notable for its unique structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound features both a chloromethyl group and a prop-2-en-1-yl substituent, contributing to its potential reactivity and biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.
- Molecular Formula : CHCl
- Molecular Weight : 170.68 g/mol
- Structure : The compound's bicyclic nature allows for unique interaction patterns with biological targets, potentially leading to diverse pharmacological effects.
- Receptor Interaction : Similar compounds have shown affinity towards various receptors, suggesting that this compound may interact with similar biological targets.
- Enzyme Inhibition : The chloromethyl group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Cytotoxic Effects : Compounds with similar structures have demonstrated cytotoxicity against tumor cells, indicating that this compound may also possess anticancer properties.
Comparative Analysis with Similar Compounds
The following table compares this compound with related bicyclic compounds regarding their structural features and known biological activities.
| Compound Name | Structure Type | Key Features | Known Biological Activity |
|---|---|---|---|
| This compound | Bicyclic | Chloromethyl and propylene substituents | Potential anticancer and enzyme inhibition |
| 2-(Bicyclo[3.1.0]hexan-2-yl)propan-1-ol | Bicyclic Alcohol | Hydroxyl group instead of halogen | Moderate cytotoxicity |
| 3-(Bicyclo[3.1.0]hexan-2-YL)propanamide | Bicyclic Amine | Amide functional group | Antimicrobial properties |
Case Studies and Research Findings
While direct studies on the biological activity of this compound are scarce, research into related compounds provides valuable insights:
- Cytotoxicity Studies : Research on structurally analogous compounds has revealed varying degrees of cytotoxicity against human tumor cell lines, suggesting that the unique functional groups in this compound could similarly influence cell viability.
- Antimicrobial Activity : Some related bicyclic compounds have exhibited significant antimicrobial properties, particularly against Helicobacter pylori, indicating potential therapeutic applications in infectious diseases.
Q & A
Q. What are the primary synthetic routes for functionalizing bicyclo[3.1.0]hexane derivatives like 3-(chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane?
The synthesis often involves cross metathesis and carbene-mediated cyclopropanation. For example, terminal olefins on bicyclo[3.1.0]hexane precursors undergo cross metathesis to introduce substituents, followed by intramolecular cyclopropanation of diazo intermediates to form the bicyclic core. Electron-withdrawing substituents may lead to competing [3+2] cycloadditions, requiring careful optimization of reaction conditions .
Q. How can the stereochemistry and regioselectivity of substituents on the bicyclo[3.1.0]hexane scaffold be controlled?
Q. What analytical techniques are critical for characterizing bicyclo[3.1.0]hexane derivatives?
NMR spectroscopy is essential for confirming stereochemistry, particularly H-H coupling constants and NOE experiments. X-ray crystallography resolves absolute configurations, while mass spectrometry verifies molecular weight. Computational methods (e.g., MOPAC/AM1) predict molecular geometry and substituent effects .
Q. How do substituents at the 3- and 6-positions influence the physical properties of bicyclo[3.1.0]hexane derivatives?
Substituents like esters, aryl groups, or alkyl chains alter polarity, solubility, and mesogenic behavior. For instance, bulky aryl groups enhance rigidity, making derivatives suitable for liquid crystal applications, while electron-withdrawing groups may reduce cyclopropanation efficiency .
Advanced Research Questions
Q. What strategies address contradictions in reaction pathways, such as competing cyclopropanation vs. [3+2] cycloaddition?
Electron-deficient substituents favor [3+2] cycloaddition over cyclopropanation. To mitigate this, use sterically hindered diazo precursors or catalysts that stabilize transition states for cyclopropanation. Solvent polarity and temperature adjustments can also suppress side reactions .
Q. How can enantioselective synthesis of bicyclo[3.1.0]hexane derivatives be achieved?
Lipase-catalyzed asymmetric acetylation resolves racemic mixtures. For example, lipases selectively acetylate hydroxyl groups on bicyclo[3.1.0]hexane precursors, yielding enantiomerically pure intermediates for nucleoside synthesis. Enzymatic resolution avoids traditional chiral auxiliaries and simplifies purification .
Q. What role does the bicyclo[3.1.0]hexane scaffold play in modulating biological activity, such as anti-HIV effects?
Planarity of the bicyclic system influences nucleoside conformation. North and South bicyclo[3.1.0]hexene nucleosides lock the pseudosugar in distinct conformations, altering anti-HIV activity. For example, flattening the five-membered ring rescues activity in North-D4T by optimizing nucleobase positioning .
Q. How do computational methods aid in designing bicyclo[3.1.0]hexane-based inhibitors (e.g., for neuraminidase)?
Docking studies guide substituent placement. For instance, modeling N1 neuraminidase interactions with bicyclo[3.1.0]hexane scaffolds identifies optimal substituents (e.g., isopentyl groups) that balance binding affinity and resistance profiles. MD simulations refine conformational dynamics .
Q. What mechanistic insights explain radical-mediated rearrangements in bicyclo[3.1.0]hexane systems?
Radical intermediates (e.g., cyclopentenylmethyl radicals) undergo reversible ring-opening/closure. Product distribution depends on radical lifetime: shorter lifetimes favor bicyclo[3.1.0]hexane retention, while longer lifetimes yield cyclopentene derivatives. Solvent viscosity and hydride donor concentration modulate outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
